molecular formula C12H8FNOS B12077270 4-((4-Fluorophenyl)thio)nicotinaldehyde

4-((4-Fluorophenyl)thio)nicotinaldehyde

Katalognummer: B12077270
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: BLBYKFLXDLUKLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Fluorophenyl)thio)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core with a 4-fluorophenylthio substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)nicotinaldehyde typically involves the reaction of 4-fluorothiophenol with nicotinaldehyde under specific conditions. One common method is the Claisen-Schmidt condensation, where nicotinaldehyde reacts with 4-fluorothiophenol in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-((4-Fluorophenyl)thio)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-((4-Fluorophenyl)thio)nicotinic acid.

    Reduction: 4-((4-Fluorophenyl)thio)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-((4-Fluorophenyl)thio)nicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • 4-((4-Chlorophenyl)thio)nicotinaldehyde
  • 4-((4-Methylphenyl)thio)nicotinaldehyde
  • 4-((4-Bromophenyl)thio)nicotinaldehyde

Comparison: 4-((4-Fluorophenyl)thio)nicotinaldehyde is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Eigenschaften

Molekularformel

C12H8FNOS

Molekulargewicht

233.26 g/mol

IUPAC-Name

4-(4-fluorophenyl)sulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H8FNOS/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H

InChI-Schlüssel

BLBYKFLXDLUKLL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)SC2=C(C=NC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.